N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
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Overview
Description
N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a complex organic compound that features a triazole ring, a nitro group, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is the Strigolactone (SL) biosynthesis pathway . SLs are plant hormones that play a crucial role in regulating plant architecture, including shoot branching .
Mode of Action
This compound interacts with its targets by inhibiting the biosynthesis of 4-deoxyorobanchol (4DO) , a specific type of SL . This inhibition leads to an increase in shoot branching and elongation of the taproot .
Biochemical Pathways
The affected biochemical pathway is the SL biosynthesis pathway . SL biosynthesis starts with the isomerization of all-trans-β-carotene into 9-cis-β-carotene, followed by a series of cleavage and rearrangement reactions to produce Carlactone (CL), the core precursor in SL biosynthesis . The inhibition of 4DO biosynthesis by the compound disrupts this pathway, leading to changes in plant growth patterns .
Result of Action
The molecular and cellular effects of the compound’s action include an increase in shoot branching and elongation of the taproot in plants . At the genetic level, the compound upregulates the gene expression of AtMAX3 and AtMAX4, which are involved in the SL biosynthesis pathway .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s important to note that the efficacy of similar compounds can be influenced by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide typically involves multi-step reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the triazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorophenyl group .
Scientific Research Applications
N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
- N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,3-triazol-1-yl)benzenecarboxamide
- N-(4-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
Uniqueness
N-(3-chlorophenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its biological activity and chemical reactivity. The presence of the nitro group in the 3-position and the triazole ring in the 4-position provides a distinct electronic environment that can affect its interaction with biological targets .
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5O3/c16-11-2-1-3-12(7-11)19-15(22)10-4-5-13(14(6-10)21(23)24)20-9-17-8-18-20/h1-9H,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHOYYOKGZTHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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